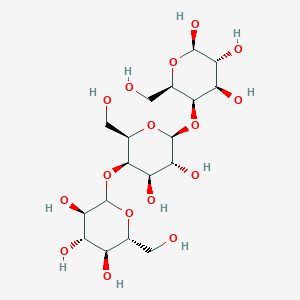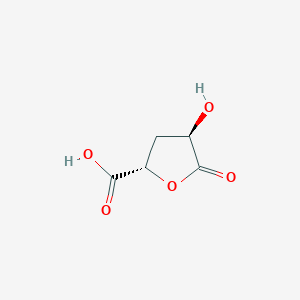
Gal-beta1,4gal-beta1,4glc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Galactose-beta1,4-Galactose-beta1,4-Glucose involves the enzymatic transfer of galactose from UDP-galactose to N-acetylglucosamine (GlcNAc) molecules. This reaction is catalyzed by the enzyme beta-1,4-galactosyltransferase (B4GALT1) in the presence of a manganese ion (Mn2+) . The reaction conditions typically include a buffered solution with optimal pH and temperature to ensure enzyme activity.
Industrial Production Methods
Industrial production of Galactose-beta1,4-Galactose-beta1,4-Glucose can be achieved through biotechnological processes involving genetically engineered microorganisms that express the necessary enzymes. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
Galactose-beta1,4-Galactose-beta1,4-Glucose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form corresponding acids.
Reduction: The aldehyde group in glucose can be reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH .
Major Products
The major products formed from these reactions include galactonic acid, glucitol, and various substituted derivatives of the original trisaccharide .
科学的研究の応用
Galactose-beta1,4-Galactose-beta1,4-Glucose has numerous applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: It plays a role in cell-cell recognition and signaling processes.
Medicine: It is involved in the development of glycan-based therapeutics and diagnostics.
Industry: It is used in the production of bioactive compounds and as a substrate in enzymatic assays.
作用機序
The mechanism of action of Galactose-beta1,4-Galactose-beta1,4-Glucose involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a substrate for beta-1,4-galactosyltransferase, facilitating the transfer of galactose units to acceptor molecules. This process is crucial for the synthesis of complex glycans and glycoproteins, which are essential for various cellular functions .
類似化合物との比較
Similar Compounds
Similar compounds to Galactose-beta1,4-Galactose-beta1,4-Glucose include:
Lactose: Composed of galactose and glucose linked by a beta-1,4-glycosidic bond.
N-acetyllactosamine: Composed of N-acetylglucosamine and galactose linked by a beta-1,4-glycosidic bond.
Uniqueness
What sets Galactose-beta1,4-Galactose-beta1,4-Glucose apart is its unique trisaccharide structure, which provides distinct biochemical properties and functions. Its ability to participate in specific glycosylation reactions makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
(3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14+,15+,16-,17?,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDTMLNYKFZSV-LYKNOEGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide](/img/structure/B1142491.png)
![2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid](/img/structure/B1142493.png)



